molecular formula C8H13N5S B6893611 6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine

6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine

Cat. No.: B6893611
M. Wt: 211.29 g/mol
InChI Key: FMYIMRVKJXDLMM-UHFFFAOYSA-N
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Description

6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with cyclopentylthiol and an appropriate aldehyde under acidic conditions. The reaction proceeds through a three-component condensation followed by a rearrangement and dehydrogenative aromatization. The use of microwave-assisted methods has been reported to enhance the efficiency and yield of this synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to improve the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets within cells. For instance, its antiproliferative activity against cancer cells is believed to be mediated through the induction of apoptosis, a process of programmed cell death . The compound may interact with key signaling pathways and enzymes involved in cell growth and survival, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylsulfanyl group contributes to its potential biological activity and its ability to undergo various chemical transformations, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

6-cyclopentylsulfanyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5S/c9-6-11-7(10)13-8(12-6)14-5-3-1-2-4-5/h5H,1-4H2,(H4,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYIMRVKJXDLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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